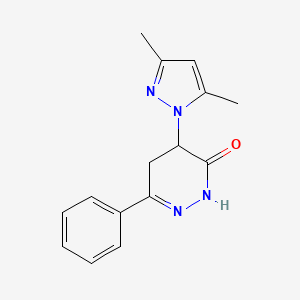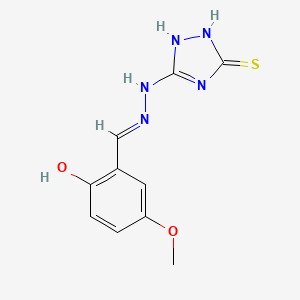![molecular formula C23H27N3O3 B6136039 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6136039.png)
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide, commonly known as MP-10, is a novel compound that has gained attention in the scientific research community due to its potential therapeutic applications. MP-10 is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
作用機序
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. MP-10 has also been shown to decrease the release of inflammatory cytokines, suggesting that it may have anti-inflammatory effects. Additionally, MP-10 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its effects on learning and memory.
実験室実験の利点と制限
MP-10 has several advantages for use in lab experiments. It has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, making it a useful tool for studying these receptors. Additionally, MP-10 has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of MP-10 is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on MP-10. One area of interest is its potential use in the treatment of drug addiction. MP-10 has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be useful in the treatment of addiction. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its effects on learning and memory. Finally, there is a need for further studies on the safety and efficacy of MP-10 in humans.
Conclusion:
In conclusion, MP-10 is a novel compound that has gained attention in the scientific research community due to its potential therapeutic applications. It has been shown to have antipsychotic, analgesic, and anti-inflammatory properties, and may be useful in the treatment of drug addiction and depression. While the exact mechanism of action of MP-10 is not fully understood, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. Future research on MP-10 may lead to the development of new treatments for a variety of disorders.
合成法
The synthesis of MP-10 involves the condensation of 3-methoxybenzaldehyde with glycine ethyl ester hydrochloride to form 2-(3-methoxybenzylidene) glycine ethyl ester. The resulting compound is then reacted with cyclopropylamine to form 2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide. The synthesis of MP-10 has been optimized to produce high yields and purity.
科学的研究の応用
MP-10 has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antipsychotic, analgesic, and anti-inflammatory properties. MP-10 has also been studied for its potential use in the treatment of drug addiction and depression. Additionally, MP-10 has been studied for its effects on learning and memory, making it a potential candidate for the treatment of cognitive disorders.
特性
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylcyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-19-9-5-6-17(14-19)16-26-13-12-24-22(28)20(26)15-21(27)25-23(10-11-23)18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMLMOYDAMHBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNC(=O)C2CC(=O)NC3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-fluorobenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135961.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6135971.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)
![N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B6136017.png)
![1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine](/img/structure/B6136034.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6136043.png)
![N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6136045.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6136049.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-(2-phenylethyl)urea](/img/structure/B6136062.png)